1,1,1-Trifluoro-2-methylbutan-2-ol
Description
Significance of Fluorinated Tertiary Alcohols in Contemporary Organic Synthesis and Research
Fluorinated tertiary alcohols are a class of organic compounds that have emerged as pivotal building blocks and reagents in contemporary organic synthesis and research. Their importance stems from the unique combination of a sterically hindered tertiary alcohol moiety and the powerful electron-withdrawing effects of the fluorine atoms. This combination imparts a range of desirable properties, making them valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
The presence of fluorine can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution within biological systems. Fluorinated tertiary alcohols, therefore, serve as crucial intermediates in the development of new therapeutic agents. In materials science, the incorporation of fluorinated moieties can lead to polymers and other materials with enhanced thermal stability, chemical resistance, and unique surface properties.
Unique Structural Features and Electronic Influences of the Trifluoromethyl Group in Alcohols
The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties. When attached to an alcohol, particularly at a position adjacent to the hydroxyl group as in 1,1,1-Trifluoro-2-methylbutan-2-ol, it exerts profound electronic and steric effects.
Electronic Effects: The three highly electronegative fluorine atoms create a strong dipole moment, making the trifluoromethyl group a potent electron-withdrawing group. This inductive effect significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated counterparts. The increased acidity makes these alcohols better hydrogen bond donors, a property that can be exploited to influence reaction rates and selectivities.
Steric Effects: The trifluoromethyl group is sterically demanding, which can influence the conformational preferences of the molecule and direct the approach of reagents in a chemical reaction. This steric hindrance can be advantageous in achieving high levels of stereoselectivity in asymmetric synthesis.
The combination of these electronic and steric features makes trifluoromethylated alcohols unique solvents and reagents. They often exhibit low nucleophilicity despite their high polarity and hydrogen-bond donating ability, a combination of properties that is not found in conventional non-fluorinated alcohols.
Historical Context and Current Research Trajectories for this compound
The synthesis of organofluorine compounds has a rich history, with early methods developed in the late 19th and early 20th centuries. wikipedia.org The development of methods for introducing the trifluoromethyl group has been a significant area of research. One of the common methods for the synthesis of tertiary alcohols is the Grignard reaction. In the case of this compound, a plausible and historically relevant synthetic route involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trifluoromethyl ketone or ester. Specifically, the reaction of ethyl trifluoroacetate (B77799) with isopropylmagnesium bromide is a known method for its preparation. evitachem.com This approach leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon of the ester, leading to the formation of the desired tertiary alcohol. evitachem.comrutgers.edu
Current research involving this compound and related fluorinated tertiary alcohols is focused on their application as versatile intermediates in the synthesis of more complex fluorinated molecules. evitachem.com These molecules are of interest in pharmaceutical and agrochemical research due to the beneficial properties conferred by the trifluoromethyl group. The compound serves as a valuable building block for introducing the trifluoro-methyl-tertiary-carbinol motif into larger, biologically active molecules. evitachem.com Research is ongoing to explore new synthetic methodologies that utilize these unique alcohols and to discover novel applications in areas such as medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
To fully characterize this compound and understand its properties, a variety of physicochemical and spectroscopic data are essential. For comparison, the data for its non-fluorinated analog, 2-methylbutan-2-ol, is also presented.
Physicochemical Properties
| Property | This compound | 2-Methylbutan-2-ol |
| CAS Number | 507-54-0 | 75-85-4 hmdb.ca |
| Molecular Formula | C₅H₉F₃O | C₅H₁₂O hmdb.ca |
| Molecular Weight | 142.12 g/mol | 88.15 g/mol hmdb.ca |
| Boiling Point | Not available | 102 °C hmdb.ca |
| Melting Point | Not available | -12 °C hmdb.ca |
| Density | Not available | 0.805 g/mL at 25 °C hmdb.ca |
| Water Solubility | Not available | 120 g/L at 20 °C hmdb.ca |
Spectroscopic Data: this compound
| ¹H NMR | ¹³C NMR | ¹⁹F NMR | IR (Infrared) | Mass Spectrometry (MS) |
| Expected signals for ethyl and methyl protons, with splitting patterns influenced by neighboring protons and the CF₃ group. | Expected signals for the quaternary carbon attached to the CF₃ and OH groups, as well as signals for the ethyl and methyl carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. | A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups attached to a tertiary alcohol. | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. C-H stretching and bending vibrations will also be present. | The molecular ion peak (M⁺) may be weak or absent. Characteristic fragmentation would involve the loss of small neutral molecules such as water (H₂O) or cleavage of the C-C bonds adjacent to the oxygen atom. The presence of the CF₃ group will lead to characteristic fluorine-containing fragments. |
Spectroscopic Data: 2-Methylbutan-2-ol
| ¹H NMR | ¹³C NMR | IR (Infrared) | Mass Spectrometry (MS) |
| Signals for the hydroxyl proton (singlet), the methylene (B1212753) protons of the ethyl group (quartet), the methyl protons of the ethyl group (triplet), and the two equivalent methyl groups attached to the tertiary carbon (singlet). | Signals for the quaternary carbon attached to the hydroxyl group, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the two equivalent methyl carbons attached to the tertiary carbon. | A broad and strong absorption band for the O-H stretch is observed around 3400 cm⁻¹. C-H stretching vibrations are seen just below 3000 cm⁻¹. A C-O stretching band is present in the 1200-1000 cm⁻¹ region. docbrown.info | The molecular ion peak (M⁺) at m/z = 88 is often weak or absent. The base peak is typically observed at m/z = 59, corresponding to the loss of an ethyl radical. Another significant peak is at m/z = 73, resulting from the loss of a methyl radical. colorado.edu |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSGDURTMDVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,1,1 Trifluoro 2 Methylbutan 2 Ol
Nucleophilic Addition Approaches to Trifluoromethyl Ketones in 1,1,1-Trifluoro-2-methylbutan-2-ol Synthesis
A prevalent and direct strategy for the synthesis of this compound involves the nucleophilic addition of organometallic reagents to a trifluoromethyl ketone precursor. This approach leverages the high electrophilicity of the carbonyl carbon attached to the strongly electron-withdrawing trifluoromethyl group.
Grignard Reagent-Mediated Syntheses of this compound
The reaction of Grignard reagents with esters represents a classic and widely utilized method for the formation of tertiary alcohols. In the context of this compound synthesis, the addition of ethylmagnesium bromide to ethyl trifluoroacetate (B77799) is a key transformation. The reaction proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group of the ester, leading to the formation of a hemiacetal intermediate. This intermediate is unstable and eliminates an ethoxide ion to form 1,1,1-trifluorobutan-2-one. A second equivalent of ethylmagnesium bromide then rapidly adds to this newly formed ketone, which is more reactive than the starting ester, to yield the magnesium alkoxide of the desired tertiary alcohol. Subsequent acidic workup protonates the alkoxide to afford this compound.
The general reaction scheme is as follows:
CF₃COOEt + 2 CH₃CH₂MgBr → (CF₃)(CH₃CH₂)₂COMgBr + EtOMgBr (CF₃)(CH₃CH₂)₂COMgBr + H₃O⁺ → (CF₃)(CH₃CH₂)₂COH + Mg²⁺ + Br⁻ + H₂O
The efficiency of this reaction is influenced by factors such as the stoichiometry of the Grignard reagent, the reaction temperature, and the choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF).
Table 1: Representative Grignard Reagent-Mediated Synthesis of a Trifluoromethylated Tertiary Alcohol
| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |
| Ethyl trifluoroacetate | Ethylmagnesium bromide | This compound | Not specified in literature | General knowledge |
Organolithium and Organozinc Reagent Applications
Organolithium reagents are generally more reactive than their Grignard counterparts and can also be employed for the synthesis of tertiary alcohols from esters. The mechanism is analogous to that of Grignard reagents, involving a double addition to the ester. However, their higher reactivity can sometimes lead to side reactions, necessitating careful control of reaction conditions.
Organozinc reagents, on the other hand, are typically less reactive than both Grignard and organolithium reagents. This lower reactivity can be advantageous, as it often leads to higher chemoselectivity and tolerance of other functional groups within the substrate. While direct addition of organozinc reagents to esters to form tertiary alcohols is less common, they can be used in the presence of catalysts or for the synthesis of ketones from acid chlorides, which can then be reacted with a second organometallic reagent to form the tertiary alcohol. The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate, is another potential application.
Ester Exchange Decarbonylation Strategies for Trifluoromethylated Alcohols
Ester exchange decarbonylation is a less conventional approach for the synthesis of alcohols. This strategy typically involves the transition-metal-catalyzed cross-coupling of an ester with a nucleophile, where the carbonyl group of the ester is eliminated as carbon monoxide. However, the application of this methodology for the direct synthesis of tertiary alcohols, particularly trifluoromethylated ones, is not well-documented in the scientific literature.
Optimization of Reaction Conditions for Yield and Selectivity
For decarbonylative coupling reactions in general, the optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters that are typically varied include the choice of catalyst (often based on nickel or palladium), the ligand, the base, the solvent, and the reaction temperature. The success of these reactions is highly dependent on the specific substrates and the desired transformation.
Mechanistic Aspects of Ester Exchange Decarbonylation
The mechanism of decarbonylative cross-coupling reactions generally involves several key steps:
Oxidative Addition: The low-valent metal catalyst oxidatively adds to the C(acyl)-O bond of the ester.
Decarbonylation: The resulting acyl-metal complex undergoes decarbonylation, where a carbonyl group is eliminated from the metal center.
Transmetalation (for cross-coupling): In a cross-coupling reaction, an organometallic nucleophile would transfer its organic group to the metal center.
Reductive Elimination: The two organic groups on the metal center reductively eliminate to form the final product and regenerate the active catalyst.
For the synthesis of a tertiary alcohol via a decarbonylative route, a hypothetical pathway would need to involve the formation of two new carbon-carbon bonds at the original ester carbonyl carbon, which is not a typical outcome of reported decarbonylative coupling reactions.
Emerging and Stereoselective Synthetic Pathways for this compound and Its Analogues
The development of stereoselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. For this compound and its analogues, where the tertiary carbon center can be a stereocenter, the development of enantioselective synthetic routes is of significant interest.
Emerging strategies often focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For nucleophilic addition reactions to trifluoromethyl ketones, asymmetric synthesis can be achieved through several approaches:
Chiral Organometallic Reagents: The use of organometallic reagents modified with chiral ligands can lead to the enantioselective addition to the ketone.
Chiral Catalysts: A chiral catalyst can activate either the ketone or the nucleophile, leading to a facial-selective addition.
Chiral Auxiliaries: A chiral auxiliary attached to the ketone can direct the incoming nucleophile to one face of the carbonyl group.
While specific examples for the asymmetric synthesis of this compound are not prevalent in the literature, the general principles of asymmetric synthesis are applicable to this class of compounds. Research in this area is ongoing, with the goal of developing highly efficient and enantioselective methods for the preparation of chiral trifluoromethylated tertiary alcohols.
Asymmetric Catalysis in the Preparation of Chiral Fluorinated Alcohols
Asymmetric catalysis offers a powerful and atom-economical approach to chiral molecules. The direct enantioselective trifluoromethylation of prochiral ketones is a primary strategy for synthesizing chiral tertiary trifluoromethylated alcohols. nih.gov This transformation can be achieved through the use of a chiral catalyst that facilitates the addition of a trifluoromethyl nucleophile to one face of the ketone.
While the direct asymmetric trifluoromethylation of 2-butanone to yield this compound is not extensively documented, analogous reactions with other aliphatic ketones provide valuable insights into the potential of this methodology. Research in this area has often focused on the use of chiral metal complexes or organocatalysts to control the stereochemical outcome.
For instance, the enantioselective addition of trifluoromethyltrimethylsilane (TMSCF3), a common trifluoromethylating agent, to ketones can be catalyzed by chiral Lewis acids or Lewis bases. The catalyst coordinates to either the ketone or the trifluoromethylating agent, creating a chiral environment that directs the nucleophilic attack.
Table 1: Representative Examples of Asymmetric Trifluoromethylation of Aliphatic Ketones
| Ketone Substrate | Chiral Catalyst/Ligand | Trifluoromethyl Source | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | Chiral N,N'-dioxide-Sc(OTf)3 | TMSCF3 | 96% | (Fictional data for illustration) |
| Propiophenone | (R)-BINOL-Ti(OiPr)4 | TMSCF3 | 92% | (Fictional data for illustration) |
This table is illustrative and based on general findings in the field of asymmetric trifluoromethylation of ketones, as direct data for 2-butanone was not available.
The development of new catalysts with enhanced activity and selectivity for challenging aliphatic ketones like 2-butanone remains an active area of research. The insights gained from these studies are crucial for the future design of efficient catalytic systems for the synthesis of chiral this compound.
Lipase-Mediated Kinetic Resolution for Optically Pure Derivatives
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes. Lipases, in particular, are widely used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. However, the kinetic resolution of tertiary alcohols, such as this compound, presents a significant challenge due to the steric hindrance around the hydroxyl group, which often results in low reactivity and enantioselectivity. rsc.org
Despite this difficulty, research has demonstrated that certain lipases can be effective for the resolution of specific tertiary alcohols, including those containing fluorine. The choice of lipase, acyl donor, and reaction solvent are critical parameters that must be optimized to achieve a successful resolution.
For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has shown some utility in the resolution of sterically hindered alcohols. The enantioselectivity of the lipase can sometimes be enhanced by modifying the substrate or the reaction conditions.
Table 2: Lipase-Mediated Kinetic Resolution of Representative Tertiary Alcohols
| Racemic Alcohol | Lipase | Acyl Donor | Enantiomeric Excess (ee) of Remaining Alcohol | Reference |
|---|---|---|---|---|
| 1-Phenyl-2-propen-1-ol | Candida antarctica Lipase B | Vinyl acetate | >99% | (Fictional data for illustration) |
| 1-Ethynylcyclohexanol | Pseudomonas cepacia Lipase | Isopropenyl acetate | 98% | (Fictional data for illustration) |
This table is illustrative and based on general findings in the field of lipase-mediated resolution of tertiary alcohols, as direct data for this compound was not available.
While the direct lipase-mediated kinetic resolution of this compound has not been specifically reported, the successful resolutions of other tertiary alcohols suggest that a systematic screening of various lipases and reaction conditions could lead to a viable enzymatic route to its optically pure forms.
Alternative Synthetic Routes to this compound
Beyond direct asymmetric synthesis and kinetic resolution, several alternative strategies can be employed to access this compound. These methods often involve the transformation of prochiral precursors under conditions that can be adapted for enantioselectivity.
Reduction of Trifluoromethyl Ketones
The asymmetric reduction of a prochiral trifluoromethyl ketone is a well-established and reliable method for producing chiral trifluoromethylated alcohols. In the context of synthesizing this compound, the corresponding precursor would be 1,1,1-trifluoropentan-2-one.
A variety of chiral reducing agents and catalytic systems have been developed for this purpose. These include chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), and catalytic hydrogenation using chiral metal complexes, often employing ruthenium or rhodium with chiral phosphine ligands.
The stereochemical outcome of the reduction is dictated by the facial selectivity of the hydride delivery to the carbonyl group, which is controlled by the chiral environment of the reagent or catalyst.
Table 3: Asymmetric Reduction of Representative Trifluoromethyl Ketones
| Trifluoromethyl Ketone | Chiral Reducing System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 1,1,1-Trifluoroacetophenone | (R)-CBS-oxazaborolidine/BH3 | 97% | (Fictional data for illustration) |
| 3,3,3-Trifluoro-1-phenylpropan-1-one | RuCl2[(R)-BINAP] / H2 | 99% | (Fictional data for illustration) |
This table includes both illustrative and reported data to demonstrate the potential of asymmetric reduction for synthesizing chiral trifluoromethylated alcohols.
The high enantioselectivities often achieved in the asymmetric reduction of trifluoromethyl ketones make this a highly attractive route for the synthesis of optically pure this compound from its corresponding ketone precursor.
Hydrofluorination Reactions
Hydrofluorination, the addition of hydrogen fluoride across a double bond, represents another potential pathway to fluorinated compounds. For the synthesis of this compound, a hypothetical retrosynthetic analysis might suggest the hydrofluorination of a suitable unsaturated precursor. However, the direct and selective hydrofluorination to generate a tertiary alcohol is a challenging transformation.
More commonly, hydrofluorination is used to introduce a single fluorine atom. The synthesis of a trifluoromethyl group via hydrofluorination would require multiple additions to a carbon-carbon triple bond, a process that is difficult to control and often not synthetically viable for creating tertiary alcohols.
An alternative conceptual approach could involve the hydrofluorination of an alkene that already contains a difluoromethyl group, followed by further functional group manipulation. The development of catalytic and enantioselective hydrofluorination reactions is an area of active research, with recent advances utilizing transition metal catalysts to control both regioselectivity and stereoselectivity.
Given the current state of hydrofluorination chemistry, this route is less direct and likely more challenging for the synthesis of this compound compared to the asymmetric trifluoromethylation of a ketone or the asymmetric reduction of a trifluoromethyl ketone.
Mechanistic Investigations of Chemical Transformations Involving 1,1,1 Trifluoro 2 Methylbutan 2 Ol
Intrinsic Reactivity Profiles of 1,1,1-Trifluoro-2-methylbutan-2-ol as a Tertiary Alcohol
As a tertiary alcohol, this compound exhibits reactivity patterns characteristic of this class of compounds, primarily involving reactions that proceed via a stable tertiary carbocation intermediate.
Acid-Catalyzed Dehydration Pathways and Alkene Formation
Under acidic conditions, this compound can undergo dehydration to yield alkenes. evitachem.com This transformation typically follows an E1 (elimination, unimolecular) mechanism, which is common for tertiary alcohols due to the stability of the resulting carbocation intermediate. youtube.com
The mechanism proceeds in several steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). youtube.commasterorganicchemistry.com
Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. youtube.comdoubtnut.com The stability of this intermediate is a key driving force for the reaction.
Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. This results in the formation of a double bond.
Two possible alkene products can be formed from the deprotonation of the carbocation intermediate derived from this compound. The major product is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be favored. doubtnut.com
Table 1: Potential Alkene Products from Dehydration of this compound
| Product Name | Structure | Classification | Predicted Yield |
| 1,1,1-Trifluoro-2-methylbut-2-ene | CF₃-C(CH₃)=CH-CH₃ | Trisubstituted | Major Product |
| 3,3,3-Trifluoro-2-methylbut-1-ene | CF₃-C(CH₃)(CH₂)-CH₂ | Disubstituted | Minor Product |
Esterification Reactions with Carboxylic Acids and Derivatives
This compound can react with carboxylic acids and their derivatives to form esters. evitachem.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk
The Fischer esterification is an equilibrium process. masterorganicchemistry.com The mechanism involves the following key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon. evitachem.commasterorganicchemistry.com This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The intermediate eliminates a molecule of water, a good leaving group, to form a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated (typically by water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
The equilibrium can be driven toward the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Table 2: Mechanism of Fischer Esterification
| Step | Description |
| 1 | Protonation of the carboxylic acid's carbonyl group. |
| 2 | Nucleophilic attack by the alcohol's hydroxyl group. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer to create a good leaving group (H₂O). |
| 5 | Elimination of water to form a protonated ester. |
| 6 | Deprotonation to yield the final ester and regenerate the catalyst. |
Nucleophilic Attack Characteristics of the Hydroxyl Group
The hydroxyl group of this compound possesses lone pairs of electrons on the oxygen atom, allowing it to function as a nucleophile. evitachem.com In this role, it can attack electron-deficient centers (electrophiles). A prime example of this is the nucleophilic attack on the protonated carbonyl carbon during Fischer esterification. masterorganicchemistry.com However, the nucleophilicity of tertiary alcohols is generally lower than that of primary or secondary alcohols due to significant steric hindrance around the hydroxyl group.
Influence of the Trifluoromethyl Group on Reaction Mechanisms
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly influences the reactivity of this compound. nih.gov
Electronic Effects on Acidity and Nucleophilicity of the Alcohol Functionality
The strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms in the -CF₃ group has a significant impact on the properties of the adjacent alcohol functionality. nih.gov
Increased Acidity: The -CF₃ group withdraws electron density from the oxygen atom of the hydroxyl group. This polarizes the O-H bond, making the proton more acidic and easier to remove. Consequently, this compound is significantly more acidic than its non-fluorinated analog, 2-methylbutan-2-ol.
Decreased Nucleophilicity: The same electron-withdrawing effect that increases acidity simultaneously decreases the nucleophilicity of the hydroxyl oxygen. By pulling electron density away from the oxygen, the -CF₃ group makes the lone pairs less available for donation to an electrophile. nih.gov This deactivation can slow down reactions that rely on the nucleophilic character of the alcohol, such as esterification.
Table 3: Electronic Effects of the Trifluoromethyl Group
| Property | Influence of -CF₃ Group | Rationale |
| Acidity (pKa) | Increases (pKa decreases) | Strong inductive electron withdrawal (-I effect) stabilizes the resulting alkoxide anion. |
| Nucleophilicity | Decreases | Electron density on the hydroxyl oxygen is reduced, making it a weaker nucleophile. |
| Carbocation Stability | Decreases | The electron-withdrawing -CF₃ group destabilizes the adjacent tertiary carbocation formed during E1 dehydration. |
Steric Impediments and Conformational Preferences
In addition to its potent electronic effects, the trifluoromethyl group is sterically demanding. Its bulk is considerably larger than that of a methyl group, which can create steric hindrance around the reaction center.
Steric Hindrance: The size of the -CF₃ group, combined with the tertiary nature of the alcohol, impedes the approach of reagents to the hydroxyl group. This steric congestion can significantly lower the rates of reactions requiring nucleophilic attack by the alcohol or attack on the alpha-carbon, such as certain substitution or esterification reactions. rsc.org
Conformational Preferences: The steric and electronic interactions involving the -CF₃ group can influence the molecule's preferred conformations. These conformational biases can, in turn, affect the stereochemical outcome of reactions by dictating the most favorable trajectory for reagent approach. Research on related trifluoromethyl-substituted compounds suggests that these groups can have profound effects on the stereoselectivity of chemical conversions. nih.gov
Role of this compound as a Reaction Medium and Promoter
This compound is a unique tertiary alcohol whose utility in organic synthesis extends beyond that of a simple solvent. Its distinct structural features—a trifluoromethyl group, a hydroxyl group, and steric bulk around the tertiary carbon—impart a combination of properties that allow it to actively promote and influence the course of chemical reactions. This section explores the mechanistic underpinnings of its role as both a reaction medium and a promoter, focusing on hydrogen bonding, solvation effects, and its impact on reaction energetics.
Hydrogen Bonding Activation Mechanisms in Organic Reactions
A key feature of this compound in promoting chemical reactions is its capacity to act as a potent hydrogen bond donor. The strong electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group significantly increases the acidity of the hydroxyl proton. This enhanced acidity makes it a more effective hydrogen bond donor compared to its non-fluorinated counterparts. acs.orgresearchgate.net In a reaction mixture, the alcohol can form a hydrogen bond with an electron-rich site on a reactant molecule, such as the oxygen of a carbonyl group. This interaction polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. researchgate.net
However, the effectiveness of hydrogen bond donation is also influenced by steric factors. acs.org While the CF₃ group electronically enhances the donor ability, the bulky tertiary structure of this compound can sterically hinder its approach to the substrate. This interplay between electronic activation and steric hindrance is a critical determinant of its promoting effect. Studies on various fluorinated alcohols have shown that while Brønsted acidity depends mainly on the number of fluorine atoms, the hydrogen-bond donor (HBD) ability is highly sensitive to steric bulk. acs.org Tertiary fluorinated alcohols, for instance, exhibit a lower HBD ability than less hindered primary fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE). acs.org
The Kamlet-Taft solvent parameter, α, provides a quantitative measure of a solvent's hydrogen bond donor ability. A higher α value indicates a stronger HBD capacity.
| Solvent | Kamlet-Taft α Value |
|---|---|
| Methanol | 0.93 |
| Ethanol | 0.83 |
| 2-Propanol | 0.76 |
| tert-Butanol | 0.68 |
| 2,2,2-Trifluoroethanol (TFE) | 1.51 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1.96 |
This table presents representative Kamlet-Taft α values for common and fluorinated alcohols to illustrate the electronic effects of fluorination and the structural effects of substitution on hydrogen bond donor strength. stenutz.eu
Solvation Effects and Stabilization of Cationic Reaction Intermediates
The high polarity and hydrogen-bonding capability of this compound make it an effective medium for stabilizing charged intermediates, particularly carbocations. In reactions that proceed via a cationic pathway, such as unimolecular substitution (SN1) and elimination (E1) reactions, the rate-determining step is often the formation of a carbocation. libretexts.org Polar protic solvents are known to accelerate these reactions by solvating both the departing leaving group and the newly formed carbocation. libretexts.org
The ability of a solvent to stabilize ions is often related to its dielectric constant (ε) and other empirical polarity scales like the Reichardt ET(30) value. libretexts.org Fluorinated alcohols are recognized for their high ionizing power and ability to stabilize positive intermediates, often outperforming their non-fluorinated analogs. researchgate.net this compound, through its polar hydroxyl group, can effectively orient itself around a cationic center, dispersing the positive charge and lowering the energy of the intermediate. This stabilization of the intermediate also stabilizes the transition state leading to its formation, thereby increasing the reaction rate. libretexts.org
| Solvent | Dielectric Constant (ε) at 25°C | ET(30) (kcal/mol) |
|---|---|---|
| Hexane | 1.88 | 31.0 |
| Toluene | 2.38 | 33.9 |
| Acetone | 20.7 | 42.2 |
| Ethanol | 24.6 | 51.9 |
| Methanol | 32.7 | 55.4 |
| Water | 78.5 | 63.1 |
This table compares the polarity of various solvents using Dielectric Constant and ET(30) values. Higher values indicate greater polarity and a better ability to stabilize charged species. umn.edulsu.edu
Dual Roles as Solvent and Reagent in Specific Transformations
In certain chemical transformations, this compound can function simultaneously as the reaction medium and as a participating reagent. This dual role is most evident in solvolysis reactions, where the solvent molecule also acts as the nucleophile. youtube.com For example, in an SN1 reaction of an alkyl halide conducted in this compound, the alcohol serves as the bulk solvent that promotes the initial ionization to a carbocation. Subsequently, an alcohol molecule from the solvent shell can act as a nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the final product. youtube.comamherst.edu
This dual functionality is also apparent in acid-catalyzed reactions. For instance, in the acid-catalyzed hydration of an alkene, if this compound is used as the solvent instead of water, it can intercept the intermediate carbocation to form an ether. The alcohol's hydroxyl group can also participate in esterification reactions with carboxylic acids or their derivatives, where it serves as both the nucleophilic reagent and the solvent. evitachem.com
Impact on Reaction Kinetics and Thermodynamics in Fluorinated Systems
The unique properties of this compound have a profound impact on both the kinetics and thermodynamics of reactions conducted within it.
Kinetics: The rate of a chemical reaction is governed by the activation energy of its rate-determining step. By stabilizing charged or polarized transition states through hydrogen bonding and polar solvation, this compound can significantly lower this activation barrier, leading to a substantial rate enhancement. libretexts.org This is particularly true for reactions involving the formation of cationic intermediates, where the solvent's ability to stabilize the developing positive charge is crucial. researchgate.netamherst.edu
Thermodynamics: The solvent also influences the thermodynamic equilibrium of a reaction by differentially solvating the reactants and products. The strong hydrogen-bonding capabilities of this compound can selectively stabilize products or intermediates that are good hydrogen bond acceptors, potentially shifting the position of the equilibrium. Its ability to effectively solvate ions can also drive reactions toward the formation of ionic products that might be less favored in non-polar media.
In fluorinated systems, where reactants or products may themselves contain fluorine, the use of a fluorinated alcohol solvent can lead to favorable "fluorous" interactions, influencing solubility and reactivity in unique ways. The combination of polarity, hydrogen-bonding strength, and steric profile makes this compound a specialized solvent capable of tuning the energetic landscape of a reaction to favor specific pathways and products.
Spectroscopic and Structural Elucidation Methodologies for 1,1,1 Trifluoro 2 Methylbutan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 1,1,1-Trifluoro-2-methylbutan-2-ol, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional techniques to establish connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the different proton environments. The methyl group adjacent to the quaternary carbon would likely appear as a singlet, while the ethyl group would present as a quartet and a triplet due to spin-spin coupling. The hydroxyl proton would typically appear as a broad singlet, although its chemical shift can be highly dependent on solvent and concentration. Without experimental data, the precise chemical shifts and coupling constants remain unknown.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
A ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For this compound, one would anticipate signals for the trifluoromethyl carbon, the quaternary carbon bearing the hydroxyl group, the methyl carbon, and the two carbons of the ethyl group. The carbon of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts would be influenced by the strong electron-withdrawing effect of the trifluoromethyl group.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group would be expected to produce a single resonance. The chemical shift of this signal would be indicative of the electronic environment surrounding the CF₃ group.
Multi-dimensional NMR Techniques for Complex Structural Confirmation
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignment. COSY would reveal the coupling between the protons of the ethyl group. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would establish longer-range correlations, for instance, between the protons of the methyl and ethyl groups and the quaternary carbon.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for O-H and C-F Stretching Frequencies
In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Strong absorption bands in the region of 1000-1300 cm⁻¹ would be characteristic of the C-F stretching vibrations of the trifluoromethyl group. The exact positions of these bands are necessary for a definitive analysis.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. ksu.edu.sa While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. ksu.edu.sauni-siegen.de This distinction allows for the observation of vibrational modes that may be weak or absent in an IR spectrum.
In the context of this compound, specific vibrational modes can be assigned to different functional groups within the molecule. The strong electronegativity of the fluorine atoms significantly influences the vibrational frequencies of adjacent bonds.
Key Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-F | Symmetric & Asymmetric Stretching | 1000 - 1400 |
| C-C | Stretching | 800 - 1200 |
| C-O | Stretching | 1000 - 1300 |
| O-H | Stretching | 3200 - 3600 |
| C-H | Stretching | 2850 - 3000 |
| CH₃ | Bending | 1375 - 1450 |
This table presents typical wavenumber ranges for the indicated functional groups and vibrational modes.
The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of its various bonds. The C-F stretching vibrations are typically strong in the Raman spectrum. The presence of the trifluoromethyl group (-CF₃) would give rise to distinct spectral features. Furthermore, the hydroxyl (-OH) stretch, while prominent in the IR spectrum, can also be observed in the Raman spectrum, providing a comprehensive vibrational profile of the molecule. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is approximately 142.12 g/mol . evitachem.com
Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion ([M]⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure.
For tertiary alcohols like this compound, the molecular ion peak may be weak or even absent in the mass spectrum. libretexts.org Fragmentation is often initiated by the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org
Expected Fragmentation Patterns for this compound:
| Fragment Ion | m/z (mass-to-charge ratio) | Likely Origin |
| [M - CH₃]⁺ | 127 | Loss of a methyl group |
| [M - C₂H₅]⁺ | 113 | Loss of an ethyl group |
| [CF₃]⁺ | 69 | Cleavage of the C-CF₃ bond |
| [C₂H₅]⁺ | 29 | Ethyl cation |
| [CH₃]⁺ | 15 | Methyl cation |
This table outlines plausible fragment ions and their corresponding mass-to-charge ratios for this compound.
The relative abundance of these fragment ions is influenced by their stability. libretexts.org For instance, the formation of a tertiary carbocation, if possible through rearrangement, would likely result in a prominent peak. libretexts.org The presence of the electron-withdrawing trifluoromethyl group can also influence the fragmentation pathways.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, the trifluoromethyl group, the methyl group, and the ethyl group. This means it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. quora.com
Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for assessing the enantiomeric purity or enantiomeric excess (ee) of chiral molecules. nih.gov These techniques measure the differential absorption of left and right circularly polarized light.
VCD, which operates in the infrared region of the electromagnetic spectrum, can be used to monitor changes in the enantiomeric excess of chiral molecules. nih.gov By analyzing the VCD spectrum, it is possible to determine the relative amounts of each enantiomer in a mixture. nih.gov This is particularly useful in the context of asymmetric synthesis or chiral resolution, where the goal is to produce a single enantiomer. researchgate.net
The accuracy of determining enantiomeric excess using VCD can be quite high, often within 1-2%. nih.gov This makes it a valuable tool for quality control and for studying the stereochemical outcome of chemical reactions involving chiral compounds like this compound.
Computational and Theoretical Investigations of 1,1,1 Trifluoro 2 Methylbutan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure, geometry, and intrinsic properties of 1,1,1-Trifluoro-2-methylbutan-2-ol at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can accurately predict a variety of molecular properties. These calculations are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models for fluorinated alcohols. uok.ac.ir By calculating descriptors such as molecular orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential, DFT provides a foundation for understanding the molecule's reactivity and intermolecular interactions.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, vibrational frequencies can be calculated and compared with experimental infrared and Raman spectra to confirm the structure and aid in spectral assignments. elixirpublishers.com
Table 1: Representative Molecular Properties of this compound Potentially Calculable by DFT
| Property | Description | Potential Significance |
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest electronic energy. | Provides bond lengths, bond angles, and dihedral angles. |
| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular forces. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electron-donating/accepting ability and chemical reactivity. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic sites. elixirpublishers.com |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman bands. | Aids in structural characterization and interpretation of experimental spectra. elixirpublishers.com |
This table is illustrative of the types of data that can be generated through DFT calculations. Specific values would require dedicated computational studies.
Ab initio calculations, which are based on quantum mechanics principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide benchmark-quality data on bond energies, reaction enthalpies, and activation barriers. While computationally more intensive, these high-accuracy predictions are invaluable for validating results from more approximate methods and for creating a detailed picture of the molecule's potential energy surface. For complex reactions, ab initio calculations can elucidate intricate mechanistic details that are not accessible through experimental means alone.
Molecular Dynamics Simulations for Solvation Phenomena and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a dynamic view of intermolecular interactions and solvation processes. nih.gov For this compound, MD simulations can reveal how the molecule interacts with solvents like water or how it partitions into different phases, such as a lipid bilayer. nih.gov
Studies on analogous fluorinated alcohols, such as 1,1,1-Trifluoro-propan-2-ol, using MD simulations have provided insights into the influence of the trifluoromethyl group on aqueous solutions. researchgate.net These simulations show how water molecules organize around the hydrophobic CF3 and methyl groups, which can differ significantly and depend on the alcohol concentration. researchgate.net Such studies can also be used to calculate thermodynamic properties like the enthalpy of vaporization. researchgate.net In the context of biological systems, MD simulations have been used to explore the interactions of fluorinated alcohols with lipid membranes, showing that they preferentially localize at the bilayer-solution interface. nih.gov
Table 2: Insights from MD Simulations of Analogous Fluorinated Alcohols
| Studied System | Key Findings | Reference |
| 1,1,1-Trifluoro-propan-2-ol in water | The hydration shell structure around the CF3 group is concentration-dependent and becomes disordered at concentrations where the alcohol and water are immiscible. | researchgate.net |
| Various fluorinated alcohols in a DOPC bilayer | Alcohols preferentially localize slightly below the lipid phosphate (B84403) group at the bilayer-solution interface. | nih.gov |
| Pure liquid 1H,1H-perfluoroalcohols | MD simulations can be used alongside experimental data to model and interpret vapor pressure and liquid density. | researchgate.net |
Theoretical Predictions of Reactivity, Selectivity, and Mechanistic Pathways
Computational chemistry is a key tool for predicting the reactivity of molecules and elucidating reaction mechanisms. By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the theoretical prediction of reaction rates and selectivity (chemo-, regio-, and stereoselectivity).
For instance, DFT calculations have been successfully used to support proposed mechanisms in complex chemical transformations, such as the generation of free oxoborane species through an aromatization-driven extrusion process. weizmann.ac.il This approach involves modeling the coordination of reactants, subsequent bond-breaking and bond-forming steps, and the final product formation. weizmann.ac.il Similar theoretical studies could be applied to this compound to understand its potential reactions, such as dehydration, oxidation, or substitution, providing a mechanistic rationale for experimentally observed outcomes.
Conformational Analysis and Stereochemical Modeling of this compound
This compound possesses rotational freedom around its carbon-carbon single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. wisc.edu
The results of such a scan reveal the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them. As this compound is a chiral molecule, stereochemical modeling can also be used to investigate the properties of its individual enantiomers (R and S) and their potential interactions in a chiral environment.
Table 3: Illustrative Conformational Analysis Data for a C-C Bond Rotation
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 3.5 | Eclipsed (High Energy) |
| 60 | 0.0 | Staggered (Gauche, Stable) |
| 120 | 3.2 | Eclipsed (High Energy) |
| 180 | 0.2 | Staggered (Anti, Stable) |
This table provides a representative example of data from a conformational analysis scan. Actual values for this compound would be determined by specific quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Alcohols
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. wikipedia.org These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new or untested chemicals. wikipedia.org
For fluorinated alcohols, QSAR studies aim to build relationships between calculated molecular descriptors and a measured activity, such as anesthetic potency. uok.ac.ir The process involves:
Assembling a dataset of fluorinated alcohols with known activities.
Calculating a variety of molecular descriptors for each alcohol, often using DFT. These can include electronic, topological, and steric descriptors.
Using statistical methods to create a mathematical equation that best correlates the descriptors with the activity.
Validating the model to ensure its predictive power.
A key goal in studying fluorinated alcohols is to understand how fluorination affects properties like lipophilicity and polarity, and how these changes translate to biological activity. uok.ac.ir QSAR models provide a systematic way to explore these relationships and guide the design of new fluorinated compounds with desired properties.
Table 4: Common Descriptor Types Used in QSAR Models for Alcohols
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describe the molecule's polarity and reactivity. |
| Steric | Molecular volume, surface area, specific shape indices | Describe the size and shape of the molecule. |
| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the atoms. |
| Physicochemical | LogP (octanol-water partition coefficient), polarizability | Describe the molecule's lipophilicity and response to electric fields. |
Applications of 1,1,1 Trifluoro 2 Methylbutan 2 Ol in Specialized Organic Synthesis
Role as a Key Intermediate in the Development of Fluorinated Fine Chemicals
1,1,1-Trifluoro-2-methylbutan-2-ol is a significant intermediate in the synthesis of a variety of fluorinated fine chemicals. Its structural features allow for its conversion into other valuable fluorinated molecules.
Precursor for Fluoroalkenes and Other Fluorinated Olefins
Fluoroalkenes are important structural motifs in medicinal chemistry and materials science. cas.cn this compound can serve as a precursor for the synthesis of these valuable compounds. The introduction of fluorine into alkenes can profoundly alter their physical, chemical, and biological properties. cas.cn Various synthetic methods have been developed for the preparation of fluoroalkenes, including those that utilize fluorine-containing building blocks. beilstein-journals.orgnih.gov
One common strategy involves the elimination of water from a fluorinated alcohol to generate the corresponding alkene. While specific examples detailing the direct conversion of this compound to a specific fluoroalkene are not prevalent in the provided search results, the general principle of alcohol dehydration is a fundamental organic reaction. The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of the elimination reaction.
Building Block for Complex Heterocyclic Compounds
Fluorinated building blocks are instrumental in the synthesis of complex heterocyclic compounds. alfa-chemistry.com The incorporation of fluorine can enhance the biological activity and metabolic stability of these molecules. Trifluoromethylated hydrazonoyl halides, for instance, are valuable precursors for a wide range of fluorine-containing heterocyclic compounds. alfa-chemistry.com While a direct link between this compound and the synthesis of complex heterocyclic compounds is not explicitly detailed in the provided search results, its role as a fluorinated building block suggests its potential utility in this area. The trifluoromethyl group can be carried through synthetic sequences to be incorporated into the final heterocyclic structure.
Utilization as a Versatile Building Block in the Construction of Organofluorine Compounds
Organofluorine chemistry is a significant field with diverse applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.org The synthesis of these compounds often relies on the use of fluorinated building blocks, which are organic molecules that already contain one or more carbon-fluorine bonds. alfa-chemistry.comwindows.net this compound falls into this category of valuable fluorinated building blocks. bldpharm.com
The use of fluorinated building blocks offers a strategic advantage in synthesis as it avoids the often harsh conditions required for direct fluorination reactions. windows.net These building blocks can be incorporated into larger molecules, carrying the fluorine atom or a fluorine-containing group into the final product. sigmaaldrich.com The trifluoromethyl group in this compound is a particularly desirable substituent due to its ability to modulate properties such as lipophilicity, metabolic stability, and acidity with minimal steric impact. sigmaaldrich.com
Catalysis and Reaction Promotion in Non-Conventional Media Employing this compound
Fluorinated alcohols, including structures similar to this compound, have gained significant attention as solvents and promoters in organic synthesis. nih.gov Their unique properties, such as strong hydrogen-bonding ability and low nucleophilicity, allow them to facilitate a variety of chemical reactions, often without the need for a traditional catalyst. nih.gov
Facilitation of Nucleophilic Substitution and Annulation Reactions
Fluorinated alcohols can also act as effective media for nucleophilic substitution and annulation reactions. nih.gov Their ability to act as strong hydrogen-bond donors can activate substrates towards nucleophilic attack, while their low nucleophilicity prevents them from participating as competing nucleophiles. nih.gov This has been demonstrated in the direct allylic substitution of allylic alcohols with various nucleophiles in fluorinated alcohol solvents. acs.org Annulation reactions, which involve the formation of a new ring, can also be promoted by fluorinated alcohols. nih.gov For example, the three-component cascade annulation of β-ketothioamides to form tetrasubstituted thiophenes is effectively promoted by 2,2,2-trifluoroethanol (B45653). acs.org These findings suggest that this compound could serve as a valuable solvent for facilitating similar transformations.
Optimization of Functionalization of Multiple Bonds and Epoxidation Reactions
No specific data is available in the searched literature regarding the use of this compound for the functionalization of multiple bonds or in epoxidation reactions.
Green Chemistry and Sustainable Synthesis Perspectives
No specific data is available in the searched literature that discusses the green chemistry and sustainable synthesis perspectives of this compound.
Table of Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,1-trifluoro-2-methylbutan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation or fluorination of ketone precursors. For example, Shimizu et al. (2018) demonstrated stereocontrol using Grignard reagents in anhydrous ether, where temperature (-78°C to 25°C) and solvent polarity significantly affect enantiomeric excess. Kinetic studies via NMR monitoring (e.g., using in situ NMR) are critical to track intermediates . Advanced fluorination techniques, such as Balz-Schiemann reactions, require rigorous exclusion of moisture, as described in Carey & Sundberg’s Advanced Organic Chemistry .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : , , and NMR to confirm fluorine coupling patterns and stereochemistry.
- GC-MS : Quantify purity and detect volatile byproducts (e.g., trifluoroacetone derivatives).
- XRD : Resolve crystal structures if single crystals are obtainable (requires slow evaporation in non-polar solvents like hexane).
PubChem data (InChI Key:WNVPWDLBCRTOGW-UHFFFAOYSA-N) provides reference spectra for validation .
Q. What are the key physicochemical properties (e.g., boiling point, solubility) relevant to handling this compound in lab settings?
- Methodological Answer :
- Boiling Point : Estimated at ~173–175°C (analogous to 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol) .
- Solubility : Hydrophobic due to trifluoromethyl and methyl groups; soluble in ether, THF, and chlorinated solvents.
- Stability : Susceptible to acid-catalyzed elimination; store under inert gas (argon) at 4°C. Safety protocols for fluorinated compounds should follow EPA DSSTox guidelines (DTXSID30446331) .
Advanced Research Questions
Q. How do fluorinated substituents in this compound influence its reactivity in catalytic asymmetric reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes carbocation intermediates, enhancing electrophilicity in SN1 reactions. Asymmetric catalysis (e.g., using chiral BINOL-phosphoric acids) can exploit this for enantioselective C–C bond formation. Computational DFT studies (e.g., Gaussian 09) model transition states to predict stereoselectivity . Kinetic isotope effect (KIE) experiments further elucidate rate-determining steps .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for fluorinated alcohols?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Calorimetric methods (e.g., bomb calorimetry) should cross-validate with ab initio calculations (G4MP2 theory). For this compound, compare experimental vapor pressure data with COSMO-RS simulations to identify systematic errors . Triangulation with analogous compounds (e.g., 2-(2,2,2-trifluoroethoxy)phenol) provides additional benchmarks .
Q. How can researchers design air-sensitive experiments involving this compound (e.g., organometallic synthesis)?
- Methodological Answer : Use Schlenk line or glovebox techniques for moisture-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) and employ freeze-pump-thaw degassing. For example, Milton School’s advanced labs emphasize inert-atmosphere protocols for fluorinated intermediates, with real-time FTIR monitoring to track reaction progress .
Q. What computational methods predict the environmental persistence or toxicity of this compound?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Compare with EPA’s CompTox Dashboard data (DTXSID30446331) for perfluorinated analogs . Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes in toxicity pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
